3-(Diundecylamino)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diundecylamino)propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propyl chain, which is further connected to a diundecylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diundecylamino)propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with diundecylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Diundecylamino)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or ethers.
Scientific Research Applications
3-(Diundecylamino)propan-1-OL has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diundecylamino)propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The diundecylamino group can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)propan-1-OL: Similar structure but with shorter alkyl chains.
3-(Dimethylamino)propan-1-OL: Contains dimethylamino group instead of diundecylamino group.
Uniqueness
3-(Diundecylamino)propan-1-OL is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
88090-02-2 |
---|---|
Molecular Formula |
C25H53NO |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-[di(undecyl)amino]propan-1-ol |
InChI |
InChI=1S/C25H53NO/c1-3-5-7-9-11-13-15-17-19-22-26(24-21-25-27)23-20-18-16-14-12-10-8-6-4-2/h27H,3-25H2,1-2H3 |
InChI Key |
DHEQFGUNAFUVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN(CCCCCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.